Kadsurenin A

Description

Structure

3D Structure

Properties

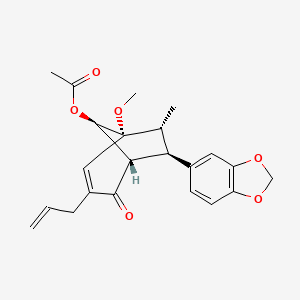

Molecular Formula |

C22H24O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(1R,5S,6R,7R,8R)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1 |

InChI Key |

LCYNORHWGQHDLP-MHTCVMEGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Kadsurenin A from Kadsura Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Kadsurenin A, a bioactive lignan, from plants of the Kadsura genus. While the specific isolation protocol for this compound is not extensively detailed in publicly available literature, this document consolidates established techniques used for isolating structurally similar lignans from Kadsura species, such as K. longipedunculata and K. coccinea.[1][2] This guide includes a generalized experimental protocol, quantitative data considerations, and visualizations of the isolation workflow and relevant biological pathways.

Introduction to this compound and Kadsura Species

The genus Kadsura, belonging to the family Schisandraceae, is a rich source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids.[3] These plants are widely distributed in South and Southwest China and have a long history of use in traditional medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[3] Lignans isolated from Kadsura have demonstrated a range of pharmacological activities, including anti-inflammatory, cytotoxic, antioxidant, and anti-platelet aggregation effects.[1][2]

This compound, a member of the lignan family, is of significant interest to the scientific community. Its biological activity is believed to be similar to that of other related compounds like Kadsurenone, which is a known antagonist of the Platelet-Activating Factor (PAF) receptor.[4][5] PAF is a potent phospholipid mediator involved in various inflammatory processes, and its inhibition is a key target for therapeutic intervention.[6]

Generalized Experimental Protocol for Isolation

The following protocol is a composite methodology based on standard practices for lignan isolation from Kadsura species.[7][8]

Plant Material Collection and Preparation

-

Plant Material: Stems or roots of a Kadsura species (e.g., Kadsura longipedunculata) are collected.[1][7]

-

Preparation: The collected plant material is air-dried in a shaded, well-ventilated area. Once fully dried, the material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as 80-95% ethanol or acetone at room temperature.[8] Maceration or percolation techniques are commonly employed, involving soaking the powder in the solvent for several days, often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting hydroalcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

Fractionation (Liquid-Liquid Partitioning)

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme is as follows:

-

Petroleum Ether (or n-hexane): To remove non-polar constituents like fats and sterols.

-

Ethyl Acetate (EtOAc): Lignans, including this compound, are typically enriched in this fraction.[8]

-

n-Butanol: To isolate more polar compounds.

-

-

Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield the respective dried fractions. The ethyl acetate fraction is the primary candidate for further purification.

Chromatographic Purification

-

Column Chromatography (CC): The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Column: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly starting with petroleum ether or hexane and gradually increasing the polarity with ethyl acetate and/or acetone.[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Sephadex LH-20 Column: Further purification of the pooled fractions is often performed on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on molecular size and to remove pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain this compound in high purity is achieved using Prep-HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

-

The chemical structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including:

Quantitative Data Summary

The yield of lignans from natural sources can vary significantly based on the plant species, geographical location, harvest time, and the specific isolation techniques employed. The following table provides a generalized representation of expected yields during a typical isolation process.

| Stage | Input Material | Parameter | Typical Value |

| Plant Material | Kadsura Stems/Roots | Dry Weight | 5 - 10 kg |

| Extraction | Dried Plant Powder | Crude Extract Yield | 5 - 10% (w/w) |

| Fractionation | Crude Extract | Ethyl Acetate Fraction Yield | 10 - 20% of crude extract |

| Chromatography | Ethyl Acetate Fraction | Pooled Fraction Yield | 1 - 5% of EtOAc fraction |

| Final Purification | Pooled Fraction | Pure this compound Yield | < 0.01% of initial dry weight |

Note: These values are estimates based on typical lignan isolations and are for illustrative purposes. Actual yields will require empirical determination.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the multi-step process for the isolation of this compound.

This compound and the PAF Signaling Pathway

This compound is postulated to act as a Platelet-Activating Factor (PAF) receptor antagonist. PAF binding to its G-protein coupled receptor (GPCR) on cell surfaces, such as platelets and immune cells, triggers a pro-inflammatory cascade.[10] this compound competitively inhibits this binding, thereby blocking downstream signaling.[6]

This diagram illustrates that when PAF binds to its receptor, it activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium release and Protein Kinase C (PKC) activation, culminating in inflammatory responses.[11] this compound is hypothesized to block the initial binding of PAF to its receptor, thus preventing this entire downstream cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.hust.edu.vn [ojs.hust.edu.vn]

- 5. Compounds from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug [frontiersin.org]

- 7. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Lignans from the Leaves and Stems of Kadsura philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Kadsurenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin A, a member of the benzofuran neolignan family, has garnered significant interest within the scientific community due to its diverse biological activities, including neuroprotective and anti-inflammatory properties. Isolated from various species of the Piper genus, the elucidation of its intricate chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts towards novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, tailored for professionals in chemical and pharmaceutical research.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, typically the stems and aerial parts of Piper kadsura. A general workflow for this process is outlined below.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered aerial parts of Piper kadsura are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, typically enriched with neolignans, is subjected to multiple rounds of column chromatography. A combination of silica gel and Sephadex LH-20 columns are commonly employed, using gradient elution systems (e.g., hexane-ethyl acetate mixtures) to progressively separate the components.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis for Structure Elucidation

The determination of the planar structure and relative stereochemistry of this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M-H]⁻) allows for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments are the cornerstone of the structural elucidation of this compound, providing detailed information about the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: A standard suite of NMR experiments is performed, including:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (C-H) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the relative stereochemistry of the molecule.

-

The logical flow of interpreting this spectroscopic data to assemble the final structure is depicted in the following diagram.

Spectroscopic Data Summary

While the original primary literature containing the complete raw data can be consulted for in-depth analysis, a summary of the key spectroscopic assignments for this compound is provided in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.05 | d | 9.0 |

| 3 | 3.55 | m | |

| 4 | 6.90 | s | |

| 6 | 7.15 | s | |

| 7-OCH₃ | 3.90 | s | |

| 8-Me | 1.10 | d | 7.0 |

| 1' | 6.85 | d | 2.0 |

| 2' | 6.75 | dd | 8.0, 2.0 |

| 5' | 6.80 | d | 8.0 |

| 3'-OCH₃ | 3.85 | s | |

| 4'-OCH₃ | 3.80 | s | |

| Allyl-α | 3.30 | d | 7.0 |

| Allyl-β | 5.95 | m | |

| Allyl-γ | 5.10 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 90.5 |

| 3 | 50.1 |

| 3a | 130.2 |

| 4 | 110.5 |

| 5 | 145.0 |

| 6 | 118.0 |

| 7 | 148.5 |

| 7a | 135.5 |

| 8-Me | 15.2 |

| 7-OCH₃ | 56.0 |

| 1' | 132.8 |

| 2' | 109.8 |

| 3' | 149.1 |

| 4' | 148.9 |

| 5' | 111.2 |

| 6' | 119.5 |

| 3'-OCH₃ | 55.9 |

| 4'-OCH₃ | 55.8 |

| Allyl-α | 39.8 |

| Allyl-β | 137.5 |

| Allyl-γ | 115.8 |

Stereochemical Assignment

The final piece of the structural puzzle is the determination of the absolute stereochemistry of this compound. While NMR (specifically NOESY) can provide information on the relative arrangement of atoms, unambiguous assignment of the absolute configuration often requires additional techniques.

X-ray Crystallography

The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The purified this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or other crystallization techniques such as vapor diffusion are employed to obtain single crystals of sufficient quality.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

To date, a specific single-crystal X-ray crystallographic study for this compound has not been widely reported in the literature. Therefore, the absolute stereochemistry is often inferred by comparison of its optical rotation and circular dichroism (CD) spectra with those of related neolignans whose absolute configurations have been determined by X-ray crystallography.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates chromatographic separation with advanced spectroscopic techniques. The combination of mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments allows for the unambiguous determination of its planar structure and relative stereochemistry. While X-ray crystallography remains the definitive method for ascertaining the absolute configuration, chiroptical methods provide valuable correlative evidence. The detailed structural information presented in this guide serves as a critical foundation for further research into the pharmacological potential and synthetic accessibility of this compound and its analogues.

Unveiling the Molecular Architecture of Kadsurenin A: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kadsurenin A, a bioactive lignan of significant interest in natural product chemistry and drug discovery. The structural elucidation of complex organic molecules like this compound relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document presents a detailed summary of the available spectroscopic data in clearly structured tables, outlines the general experimental protocols for acquiring such data, and provides visualizations to illustrate the analytical workflow.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. The tables are structured to be populated with experimental data.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| Data not available in search results |

Note: Specific mass-to-charge ratio (m/z) values for the molecular ion and key fragments of this compound were not available in the provided search results.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific absorption frequencies for the functional groups present in this compound were not available in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A precisely weighed sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is typically used to achieve better signal dispersion and resolution.

-

¹H NMR: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: One-dimensional ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, which is crucial for assigning the complete structure.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The purified sample of this compound can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce a prominent molecular ion peak.

Mass Analysis and Fragmentation:

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., TOF, Orbitrap) are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be interpreted to deduce structural motifs.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

The Untraveled Path: A Technical Guide to the Biosynthesis of Kadsurenin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin A, a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, has garnered significant interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to this complex molecule remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon research into related lignans, particularly in the closely related Schisandra genus. By synthesizing data from transcriptomic, metabolomic, and enzymatic studies, we present a putative pathway, detail relevant experimental methodologies, and offer insights for future research and drug development endeavors.

The Phenylpropanoid Gateway: The Foundation of Lignan Biosynthesis

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central hub in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into an array of phenolic compounds, including the essential precursors for lignan biosynthesis.

Upstream Phenylpropanoid Pathway

The initial steps involve a series of enzymatic reactions that produce coniferyl alcohol, a key monolignol that serves as a building block for many lignans. The core enzymes in this sequence are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 that hydroxylates p-coumaroyl shikimate or quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Branching into Dibenzocyclooctadiene Lignans: A Putative Pathway to this compound

While the upstream pathway is well-established, the specific steps leading to this compound are less clear. Based on studies of related dibenzocyclooctadiene lignans in Schisandra chinensis and transcriptome analysis of Kadsura coccinea, a putative pathway can be proposed. A critical branch point from the general phenylpropanoid pathway is the formation of isoeugenol from coniferyl acetate, catalyzed by Isoeugenol Synthase (IGS) .

The proposed subsequent steps involve oxidative coupling and a series of modifications, likely catalyzed by specific classes of enzymes that have been identified as highly expressed in lignan-producing tissues of Kadsura and Schisandra.

Key Enzyme Families in the Putative Pathway:

-

Dirigent Proteins (DIR): These proteins are crucial for stereoselective coupling of monolignol radicals, directing the formation of specific lignan skeletons. In the context of this compound, a DIR is likely responsible for the initial coupling of two isoeugenol units or related precursors.

-

Pinoresinol-Lariciresinol Reductases (PLR): These reductases are involved in the modification of the initial lignan scaffold.

-

O-Methyltransferases (OMT): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings, a common feature of dibenzocyclooctadiene lignans.

-

Cytochrome P450 Monooxygenases (CYP): This large and diverse enzyme family is critical for various hydroxylation and other modification reactions. Transcriptome analysis of Kadsura coccinea has identified members of the CYP719A and CYP81Q families as strong candidates for involvement in the later, more specific steps of dibenzocyclooctadiene lignan biosynthesis, potentially including the formation of the characteristic cyclooctadiene ring and other specific hydroxylations and demethylations.[1][2]

-

UDP-Glycosyltransferases (UGT): These enzymes may be involved in the glycosylation of lignan intermediates, potentially affecting their solubility, stability, and subcellular localization.

Quantitative Insights into Dibenzocyclooctadiene Lignan Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, studies on related lignans in Schisandra chinensis provide valuable benchmarks. The following tables summarize the reported content of various dibenzocyclooctadiene lignans in different tissues of S. chinensis. This data highlights the significant accumulation of these compounds and suggests the potential flux through the biosynthetic pathway.

| Lignan Compound | Plant Part | Content (mg/100g DW) | Reference |

| Schisandrin | Seeds | 52.96 | [3] |

| Agitated Cultures (30d) | 79.55 | [3] | |

| Gomisin A | Seeds | 25.93 | [3] |

| Agitated Cultures (30d) | 84.75 | [3] | |

| Deoxyschisandrin | Seeds | 30.27 | [3] |

| Angeloylgomisin H | Seeds | 19.33 | [3] |

| Gomisin N | Fruits | 420.5 | [4] |

| Schisandrin C | Fruits | Not specified | [4] |

| γ-Schisandrin | Fruits | Not specified | [4] |

Table 1: Quantitative Analysis of Dibenzocyclooctadiene Lignans in Schisandra chinensis

Metabolome analysis of Kadsura coccinea has identified 51 different lignans, with the highest content found in the roots.[5] While this compound was not specifically quantified, this indicates a high metabolic flux towards lignan biosynthesis in this genus.

Experimental Protocols for Elucidating the this compound Pathway

Advancing our understanding of this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that would be essential in characterizing the putative enzymatic steps.

Heterologous Expression and Functional Characterization of Candidate Enzymes (e.g., CYPs, OMTs)

This protocol outlines the general workflow for expressing a candidate plant enzyme in a microbial host (e.g., E. coli or Saccharomyces cerevisiae) to verify its catalytic activity.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from a high-lignan-producing tissue of a Kadsura species (e.g., roots).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate gene (e.g., a CYP719A homolog) using gene-specific primers with appropriate restriction sites.

-

Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

-

Verify the sequence of the construct by Sanger sequencing.

b. Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae WAT11).

-

Grow the transformed cells in appropriate media to a mid-log phase.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

For cytochrome P450 enzymes, supplement the culture medium with a heme precursor like δ-aminolevulinic acid.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

c. Protein Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

For membrane-bound proteins like CYPs, solubilize the membrane fraction with a mild detergent (e.g., CHAPS).

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and assess its purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

d. Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the putative substrate (e.g., a lignan intermediate), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP enzymes).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the reaction products by HPLC, LC-MS, or GC-MS to identify and quantify the enzymatic product.

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Identification and Quantification of Lignan Intermediates

This protocol describes a general approach for extracting and analyzing lignans and their precursors from plant tissues.

a. Sample Preparation and Extraction:

-

Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind it into a fine powder.

-

Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, using sonication or shaking at room temperature.

-

For quantitative analysis, add a known amount of an internal standard to the extraction solvent.

-

Centrifuge the extract to pellet the solid debris.

b. Chromatographic Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

Use a C18 reversed-phase column with a gradient elution of water (with a small percentage of formic acid) and acetonitrile or methanol.

-

Identify compounds by comparing their retention times and UV-Vis spectra with authentic standards.

-

Confirm the identity of compounds and identify unknown intermediates by analyzing their mass spectra (MS and MS/MS fragmentation patterns).

-

Quantify the identified compounds by generating calibration curves with authentic standards.

Visualizing the Pathway and Experimental Logic

To facilitate a deeper understanding of the proposed this compound biosynthesis and the experimental approaches to its elucidation, the following diagrams are provided.

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents a significant scientific challenge and a promising opportunity for metabolic engineering and drug development. Future research should focus on:

-

Functional Characterization of Candidate Genes: Systematically expressing and characterizing the candidate genes identified from Kadsura coccinea transcriptome studies to confirm their roles in the pathway.

-

Metabolite Profiling of Kadsura Species: In-depth analysis of various Kadsura species to identify and quantify biosynthetic intermediates, which can provide crucial evidence for the proposed pathway.

-

Metabolic Engineering: Once the key enzymes are identified, they can be expressed in microbial or plant hosts to produce this compound or its analogs, opening avenues for sustainable production and the generation of novel bioactive compounds.

This technical guide provides a foundational framework for researchers venturing into the biosynthesis of this compound. While the path is not fully illuminated, the integration of modern 'omics' technologies with classical biochemical approaches promises to unravel the intricate enzymatic steps leading to this valuable natural product. The knowledge gained will not only advance our understanding of plant specialized metabolism but also pave the way for the development of novel therapeutics.

References

- 1. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]

- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Simultaneously qualitative and quantitative analysis of the representa" by Qian-qian Liu, Bin Li et al. [jfda-online.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsurenin A: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin A, a bioactive lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical document provides a comprehensive overview of the natural sources, distribution within plant matrices, and detailed methodologies for the extraction, isolation, and quantification of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

This compound is primarily isolated from plants belonging to the Piper genus (Piperaceae family). The principal species identified as a significant source of this compound is Piper futokadsura , also known synonymously as Piper kadsura .

The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the stems of P. futokadsura. While other aerial parts may contain the compound, the stems are the most abundant source identified in the current body of scientific literature. Further research is required to quantify the distribution in other plant organs such as leaves and roots.

| Plant Species | Plant Part | Compound Class | Reference |

| Piper futokadsura (syn. Piper kadsura) | Stem, Aerial Parts | Lignan | [1] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general methodology for the extraction and isolation of this compound from the stems of Piper futokadsura. This procedure is based on established techniques for the isolation of lignans from plant materials.[2][3]

2.1.1. Materials and Equipment

-

Dried and powdered stems of Piper futokadsura

-

Methanol (MeOH), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

2.1.2. Extraction Procedure

-

Macerate the dried, powdered stems of Piper futokadsura with methanol at room temperature for 72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate soluble fraction, which will be enriched with lignans, including this compound.

2.1.3. Isolation by Column Chromatography

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp (254 nm).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using preparative HPLC or repeated column chromatography until a pure sample of this compound is obtained.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for developing a validated HPLC method for the quantification of this compound.[4][5][6]

2.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for lignan analysis.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: Maintain a constant temperature, for example, 25°C.

-

Detection Wavelength: Monitor the elution at the UV maximum of this compound.

-

Injection Volume: Typically 10-20 µL.

2.2.2. Method Validation

For accurate and reliable quantification, the HPLC method should be validated according to ICH guidelines, including the following parameters:[4][5][6]

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a blank matrix with a known concentration of the analyte.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule.[1][7][8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[10]

Visualizations

Distribution of this compound in Piper futokadsura

Caption: Distribution of this compound in Piper futokadsura.

General Workflow for this compound Analysis

Caption: General workflow for the isolation and analysis of this compound.

References

- 1. preprints.org [preprints.org]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. phcogres.com [phcogres.com]

- 7. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 10. researchgate.net [researchgate.net]

Kadsurenin A: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin A is a bioactive neolignan isolated from the plant genus Piper, notably from Piper kadsura. Lignans and neolignans are a diverse class of natural products known for a wide range of pharmacological activities. Compounds isolated from Piper kadsura, including related kadsurenins, have demonstrated significant biological effects, such as potent platelet-activating factor (PAF) antagonistic and anti-inflammatory activities.[1][2] This technical guide provides a detailed overview of the known and predicted physicochemical properties and stability of this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, some of the detailed physicochemical and stability data presented in this guide are hypothetical and based on the properties of structurally similar neolignans. These hypothetical values are intended to serve as a guideline for experimental design and are clearly indicated as such.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₆ | [Vendor Data] |

| Molecular Weight | 384.42 g/mol | [Vendor Data] |

| CAS Number | 145701-12-8 | [Vendor Data] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | 135 - 138 °C (Hypothetical) | N/A |

| Boiling Point | > 400 °C (Decomposes) (Hypothetical) | N/A |

Solubility Profile (Hypothetical)

The solubility of this compound in various solvents is a key parameter for its formulation and in vitro testing. The following data is hypothetical and based on the general solubility of neolignans.

| Solvent | Solubility at 25°C (mg/mL) |

| Water | < 0.1 |

| Ethanol | ~10 |

| Methanol | ~15 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Dichloromethane | > 50 |

| Acetone | ~20 |

Spectroscopic Data (Hypothetical)

Spectroscopic data is essential for the structural elucidation and identification of this compound. The following represents a hypothetical spectroscopic profile.

| Technique | Data |

| UV-Vis (in Methanol) | λmax: 230, 280 nm |

| Infrared (IR) (KBr, cm⁻¹) | 3450 (O-H), 2930 (C-H), 1680 (C=O), 1600, 1510 (Aromatic C=C), 1260, 1140 (C-O) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.2 (m, Ar-H), 5.9 (s, -OCH₂O-), 4.5-5.0 (m, various protons), 3.9 (s, OCH₃), 1.0-2.5 (m, aliphatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198 (C=O), 140-150 (Ar-C-O), 110-130 (Ar-C), 101 (-OCH₂O-), 70-85 (C-O), 56 (OCH₃), 20-40 (aliphatic carbons) |

| Mass Spectrometry (ESI-MS) | m/z: 385.15 [M+H]⁺, 407.13 [M+Na]⁺ |

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The following sections outline a hypothetical stability profile.

pH Stability

This compound is expected to be most stable in neutral to slightly acidic conditions. It may be susceptible to hydrolysis or rearrangement under strongly acidic or basic conditions.

Hypothetical Degradation Rate at 40°C

| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂) (days) |

| 3 | 0.05 | 13.9 |

| 5 | 0.01 | 69.3 |

| 7 | 0.005 | 138.6 |

| 9 | 0.08 | 8.7 |

Thermal Stability

Thermal degradation can be a significant issue for natural products. This compound is predicted to be stable at ambient temperatures but may degrade at elevated temperatures.

Hypothetical Degradation after 30 days

| Temperature | % Degradation |

| 4°C | < 1% |

| 25°C / 60% RH | 2 - 3% |

| 40°C / 75% RH | 10 - 15% |

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules. This compound, containing chromophores, may exhibit some degree of photosensitivity.

Hypothetical Degradation under ICH Q1B Conditions (Option II)

| Condition | % Degradation |

| Cool white fluorescent lamp (1.2 million lux hours) | 5 - 8% |

| Near UV lamp (200 watt hours/square meter) | 8 - 12% |

Biological Activity and Signaling Pathways

This compound and related neolignans from Piper kadsura are known to exhibit potent biological activities, notably as platelet-activating factor (PAF) receptor antagonists.[1][2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound can inhibit these downstream signaling events. Additionally, neolignans from Piper species have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3]

Caption: Hypothetical PAF signaling pathway inhibited by this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable data on the physicochemical properties and stability of this compound.

Determination of Melting Point

Apparatus: Digital melting point apparatus. Procedure:

-

A small amount of crystalline this compound is placed in a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is gradually increased at a rate of 1-2 °C/min near the expected melting point.

-

The temperature range at which the substance melts is recorded.

References

- 1. [PAF antagonistic benzofuran neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on PAF antagonistic bicyclo(3,2,1) octanoid neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Kadsurenin A: A Neolignan from Traditional Chinese Medicine

For Immediate Release

DATELINE: Shanghai, China – The intricate world of natural product chemistry has been further enriched by the recent discovery and characterization of Kadsurenin A, a novel neolignan isolated from the stems of Piper kadsura (Choisy) Ohwi. This finding adds to the growing family of bioactive compounds derived from a plant with a long-standing history in traditional Chinese medicine for treating inflammatory conditions and rheumatic ailments. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, experimental protocols for its isolation and characterization, and its biological activities.

Historical Context: The Legacy of Piper kadsura in Drug Discovery

The scientific exploration of Piper kadsura for pharmacologically active compounds dates back several decades. A significant milestone in the 1980s was the isolation and characterization of kadsurenone, the first natural product from this plant to be identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The discovery of kadsurenone's PAF antagonistic activity spurred further research into the chemical constituents of Piper kadsura, leading to the identification of a series of structurally related neolignans, collectively known as kadsurenins.

In the early 1990s, researchers successfully isolated and identified several other kadsurenins, including Kadsurenin B, C, K, L, and M, from the plant.[1] These compounds, belonging to the benzofuran and bicyclo[3.2.1]octanoid classes of neolignans, also demonstrated significant PAF-antagonistic activity.[1][2] This body of work solidified the importance of Piper kadsura as a valuable source of novel PAF inhibitors and laid the groundwork for the eventual discovery of this compound.

The Discovery of this compound

In a 2025 study, a team of researchers conducting a systematic investigation into the anti-inflammatory constituents of Piper kadsura isolated a new neolignan, which they named piperthis compound (referred to herein as this compound).[3][4] This discovery was the result of bioassay-guided fractionation of the plant extract, a process that systematically separates chemical components based on their biological activity.

Isolation and Structure Elucidation

The isolation of this compound involved a meticulous multi-step process. The powdered stems of Piper kadsura were first extracted with 95% ethanol. The resulting crude extract was then subjected to liquid-liquid partitioning and a series of chromatographic techniques to separate the complex mixture of compounds.

The final purification of this compound was achieved through a combination of macroporous resin, MCI gel, Sephadex LH-20, and reverse-phase C18 column chromatography.[4] The structure of the isolated compound was then determined using a suite of modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The absolute configuration of the chiral centers in this compound was unequivocally established through comparative analysis of its experimental and calculated Electronic Circular Dichroism (ECD) spectra.[4]

Biological Activity and Quantitative Data

This compound has been evaluated for its anti-inflammatory properties. The primary assay used to determine its activity was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

While the initial publication did not report a specific IC50 value for this compound's inhibition of NO production, it was characterized as demonstrating a "moderate level of anti-inflammatory activity".[4] For historical and comparative context, the PAF antagonistic activities of other previously discovered kadsurenins are presented in the table below.

| Compound | Biological Activity | IC50 Value (mol/L) |

| Kadsurenin B | PAF Antagonist | Data not available |

| Kadsurenin C | PAF Antagonist | 5.1 x 10⁻⁶ |

| Kadsurenin H | PAF Antagonist | 1.8 x 10⁻⁷ |

| Kadsurenin K | PAF Antagonist | Data not available |

| Kadsurenin L | PAF Antagonist | Data not available |

| (-)-Denudatin B | PAF Antagonist | Data not available |

Experimental Protocols

Isolation of this compound

-

Extraction: Powdered stems of P. kadsura (5.85 kg) were extracted with 95% ethanol at room temperature for 7 days, a process repeated three times.[4]

-

Solvent Partitioning: The combined ethanol extracts (1.09 kg) were suspended in water and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EA).[4]

-

Chromatographic Fractionation: The EA fraction (89.5 g) was subjected to chromatography on a macroporous resin D101 column, eluting with a gradient of methanol in water (30-100%) to yield fractions Fr. A–Fr. E.[4]

-

Purification: Fraction B was further purified using a sequence of chromatographic steps, including MCI gel (eluted with 30-100% methanol in water), Sephadex LH-20, and reverse-phase C18 column chromatography (eluted with 60% methanol in water) to afford pure this compound (compound 1).[4]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) was added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.

-

Data Analysis: The percentage of NO inhibition was calculated relative to LPS-treated control cells.

Signaling Pathways and Logical Relationships

The primary mechanism of action for the anti-inflammatory effects of many neolignans from Piper kadsura is the inhibition of the Platelet-Activating Factor (PAF) signaling pathway. While the direct interaction of this compound with the PAF receptor has not yet been explicitly demonstrated, the well-established PAF antagonistic activity of its structural relatives suggests a similar mode of action.

Caption: this compound's putative PAF receptor antagonism.

Caption: Isolation and characterization of this compound.

The discovery of this compound further underscores the rich chemical diversity of Piper kadsura and its potential as a source for novel drug leads. Future research will likely focus on the total synthesis of this compound, a more detailed investigation of its mechanism of action, and a broader evaluation of its pharmacological profile. These efforts will be crucial in determining its potential for development as a therapeutic agent for inflammatory diseases.

References

Kadsurenin A: A Technical Guide to Preliminary Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin A is a neolignan compound isolated from plants of the Piper genus, which have a long history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a primary focus on its well-documented anti-inflammatory properties as a Platelet-Activating Factor (PAF) receptor antagonist. Additionally, this guide explores its potential anticancer and neuroprotective activities based on available preclinical data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Bioactivity: Anti-inflammatory and PAF Antagonism

This compound's most prominent and well-characterized biological activity is its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation. By blocking the PAF receptor, this compound effectively mitigates these PAF-induced effects, positioning it as a strong candidate for the development of anti-inflammatory drugs.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on the bioactivity of this compound and its closely related analog, Kadsurenone.

Table 1: In Vitro Anti-inflammatory and PAF Antagonistic Activity of this compound and Analogs

| Compound/Analog | Bioactivity Assay | Experimental Model | Key Parameters and Values |

| Kadsurenone | PAF Receptor Binding | Rabbit platelet membranes | Ki = 3.88 x 10⁻⁸ M |

| Kadsurenone | PAF-induced Platelet Aggregation | Rabbit platelets in plasma | pA2 = 6.28 |

| Kadsurenone | PAF-induced Neutrophil Aggregation | Isolated human neutrophils | pA2 = 6.32 |

| Kadsurenone | PAF-induced Degranulation | Human neutrophils | Inhibition at 2-24 µM |

| Kadsurenin C | PAF Antagonistic Activity | Not specified | IC50 = 5.1 µM |

Table 2: In Vivo Anti-inflammatory Activity of Kadsurenone

| Compound | Animal Model | Bioactivity | Dosage | Route of Administration | Effect |

| Kadsurenone | Rat | Inhibition of PAF-induced effects | 8-40 mg/kg | Intraperitoneal (i.p.) | Inhibits increases in plasma lysosomal enzymes and hematocrit.[1] |

| Kadsurenone | Guinea Pig | Inhibition of PAF-induced cutaneous vascular permeability | 25-50 mg/kg | Oral (p.o.) | Reduces increased vascular permeability.[1] |

| Kadsurenone | Rat | Reversal of endotoxin-induced hypotension | 2.2 µmol/kg bolus, 0.9 µmol/min/kg continuous infusion | Intravenous (i.v.) | Causes a 67% reversal of hypotension.[2] |

Potential Anticancer and Neuroprotective Activities

Preliminary studies on Kadsurenone suggest that its PAF antagonistic properties may extend to anticancer and neuroprotective effects. PAF is implicated in tumor growth, metastasis, and neuro-inflammation.

Anticancer Activity

Table 3: Preliminary Anticancer Activity of Kadsurenone

| Compound | Cancer Cell Line | Bioactivity Assay | Key Findings |

| Kadsurenone | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | No significant cytotoxicity observed up to 5 µM.[3] |

| Kadsurenone | MDA-MB-231 (Breast Cancer) | Cell Migration Assay | Effectively inhibits PAF-induced cell migration.[3] |

Neuroprotective Activity

The role of PAF as a mediator in neuronal damage suggests that PAF antagonists like this compound could have neuroprotective potential.[4] While direct in vitro neuroprotection studies with this compound are limited, the known involvement of PAF in neuro-inflammatory processes provides a strong rationale for its investigation in models of neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PAF Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the PAF receptor.

Materials:

-

Rabbit platelet membrane preparation

-

[³H]-PAF (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the rabbit platelet membrane preparation with varying concentrations of this compound and a fixed concentration of [³H]-PAF in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform competitive binding analysis to determine the Ki value of this compound.

PAF-Induced Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from rabbit or human blood

-

Platelet-activating factor (PAF)

-

This compound (test compound)

-

Aggregation buffer (e.g., Tyrode's buffer)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvette with stirring.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmission through the PRP suspension over time using the aggregometer.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the pA2 value.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, a stable product of NO, by adding Griess reagent and measuring the absorbance at 540 nm.

-

Calculate the percentage inhibition of NO production and determine the IC50 value.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

This compound (test compound)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. Its well-defined activity as a potent and specific PAF receptor antagonist provides a solid foundation for its further investigation. The preliminary data suggesting anticancer and neuroprotective effects warrant more in-depth studies to elucidate the underlying mechanisms and to establish a comprehensive bioactivity profile. This technical guide serves as a starting point for researchers, providing essential data, detailed experimental protocols, and visual representations of the key biological pathways to facilitate future research and development efforts centered on this compound.

References

- 1. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Kadsurenin A Source Plants: A Technical Guide for Researchers

An in-depth exploration of the traditional medicinal applications of plants from the Kadsura genus, sources of the bioactive compound Kadsurenin A. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the ethnobotanical background, relevant quantitative data, and experimental methodologies associated with these botanicals.

Introduction

This compound is a notable bis-lignan compound that has garnered scientific interest for its potential therapeutic properties. This molecule is primarily isolated from various species of the genus Kadsura, belonging to the Schisandraceae family. Plants within this genus have a long and rich history of use in traditional medicine systems, particularly in China and other parts of Asia. This guide provides a comprehensive overview of the ethnobotanical applications of this compound's source plants, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Source Plants and Their Traditional Applications

The primary sources of this compound are climbing shrubs of the Kadsura genus. Ethnobotanical records highlight the significant medicinal use of several species, including Kadsura coccinea, Kadsura longipedunculata, and Kadsura heteroclita. These plants are often used interchangeably in folk medicine due to their similar appearance.[1][2] The stems and roots are the most commonly utilized parts in traditional preparations.[1][2]

Anti-Inflammatory and Rheumatic Conditions

A predominant traditional application of Kadsura species is in the treatment of inflammatory ailments and rheumatic conditions. In Traditional Chinese Medicine (TCM), these plants are known for their properties of "dispelling wind and dampness" and "promoting blood circulation to relieve pain," which aligns with the modern understanding of treating inflammatory joint diseases.

Kadsura coccinea, known as "Heilaohu" in Chinese, is traditionally used by the Tujia people for the management of rheumatoid arthritis (RA), as well as gastric and duodenal ulcers.[3][4] Its use for RA is well-documented, with traditional preparations being developed into modern TCM products like "Heilaohu liquid" and "heilaohu plaster". Similarly, Kadsura heteroclita, or "Xue Tong," is a key component of Tujia ethnomedicine for treating RA, hepatitis, and muscle and joint spasms.[5] Kadsura longipedunculata is also traditionally used to address rheumatoid arthritis.[6][7]

Gastrointestinal Disorders

Several Kadsura species are traditionally employed to alleviate gastrointestinal issues. The roots of Kadsura coccinea are used in TCM for the treatment of gastroenteric disorders and duodenal ulcers.[3][4] Kadsura longipedunculata is also utilized in folk medicine to manage gastrointestinal inflammation.[6][7] While the ethnobotanical literature frequently mentions the use of various plants for digestive ailments, specific quantitative data on the prevalence of use for Kadsura species in these contexts remains an area for further research.[8][9][10]

Gynecological and Other Uses

Beyond inflammatory and gastrointestinal conditions, Kadsura species have a history of use for gynecological problems and other health concerns. Kadsura longipedunculata is traditionally used for dysmenorrhea and other menstrual disorders.[6][7] The stems of Kadsura heteroclita are also used in southern China to treat menstrual irregularities and blood deficiencies.[5] Other traditional applications of Kadsura species include the treatment of traumatic injuries, insomnia, and canker sores.[6][7]

Quantitative Ethnobotanical Data

While a rich body of qualitative information exists on the traditional uses of Kadsura species, detailed quantitative ethnobotanical data is less readily available in the reviewed literature. Such data, including the percentage of traditional healers who prescribe these plants for specific conditions, precise dosage regimens, and frequency of administration, is crucial for a deeper understanding of their traditional therapeutic roles and for guiding modern pharmacological research. Future ethnobotanical surveys focusing on quantitative analysis are needed to fill this knowledge gap.

Table 1: Summary of Ethnobotanical Uses of this compound Source Plants

| Plant Species | Traditional Name | Parts Used | Primary Ethnobotanical Uses |

| Kadsura coccinea | Heilaohu | Roots, Stems | Rheumatoid arthritis, Gastrointestinal disorders (gastric and duodenal ulcers), Gynecological problems[3][4] |

| Kadsura longipedunculata | Chinese Kadsura vine | Roots, Stems | Rheumatoid arthritis, Gastrointestinal inflammation, Dysmenorrhea, Menstrual disorders, Traumatic injury, Insomnia, Canker sores[6][7] |

| Kadsura heteroclita | Xue Tong | Stems | Rheumatoid arthritis, Hepatitis, Muscle and joint spasm, Menstrual irregularities, Blood deficiencies[5] |

Experimental Protocols

The traditional uses of Kadsura species have prompted scientific investigation into their pharmacological properties. While specific, detailed experimental protocols from the primary literature are essential for replication and further study, a general overview of the methodologies employed can be summarized.

In Vivo Anti-Inflammatory and Anti-Arthritic Activity Assessment

A common experimental model to validate the traditional use of Kadsura for arthritis is the adjuvant-induced arthritis (AIA) model in rats. This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.

General Protocol Outline:

-

Induction of Arthritis: Male Sprague-Dawley rats are typically used. Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw.

-

Plant Extract Preparation: The stems or roots of the Kadsura species are collected, dried, and powdered. An ethanol extract is commonly prepared.

-

Dosing and Administration: The animal subjects are divided into control and treatment groups. The treatment groups receive the plant extract orally at varying doses. A positive control group may receive a standard anti-inflammatory drug.

-

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and through histopathological analysis of the ankle joints to assess inflammatory cell infiltration, synovial proliferation, and pannus formation.

-

Biochemical Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases (MMPs), are measured in the serum or joint tissue.

A study on Kadsura heteroclita stem extract demonstrated its potential anti-arthritic effects in a CFA-induced arthritis model in rats. The extract was shown to significantly suppress the production of pro-inflammatory cytokines and inhibit the expression of MMP-1 and MMP-3.[11]

Signaling Pathways

The anti-inflammatory effects of compounds from Kadsura species, including this compound, are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[12][13][14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines like TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Recent research on Kadsurenin F, a neolignan found in Piper kadsura (a plant sometimes associated with the Kadsura genus), has shown that it possesses potent anti-inflammatory properties.[16][17] This compound was found to reverse inflammatory phenotypes and inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17] The study suggests that the anti-inflammatory action is linked to the modulation of the NF-κB pathway.[17]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Platelet-Activating Factor (PAF) Signaling Pathway

This compound has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[18][19][20] PAF is a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[21][22][23] It exerts its effects by binding to the G-protein coupled PAF receptor on the surface of various cells, such as platelets, neutrophils, and macrophages.[22][24] This binding initiates a cascade of intracellular signaling events, leading to the activation of phospholipases and the subsequent production of downstream inflammatory mediators.[25]

The ability of this compound to competitively and reversibly inhibit the binding of PAF to its receptor highlights a key mechanism for its anti-inflammatory properties.[19] By blocking the PAF receptor, this compound can prevent the initiation and amplification of inflammatory responses mediated by this potent lipid.

References

- 1. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethnomedicinal plants used for digestive system disorders by the Karen of northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]